Dimethyl 2,6-dimethyl-4-{4-[(phenoxyacetyl)oxy]phenyl}-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 2,6-DIMETHYL-4-{4-[(2-PHENOXYACETYL)OXY]PHENYL}-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple methyl groups and a phenoxyacetyl moiety
Preparation Methods
The synthesis of 3,5-DIMETHYL 2,6-DIMETHYL-4-{4-[(2-PHENOXYACETYL)OXY]PHENYL}-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step synthetic route. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The phenoxyacetyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-DIMETHYL 2,6-DIMETHYL-4-{4-[(2-PHENOXYACETYL)OXY]PHENYL}-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as an anti-inflammatory and analgesic agent.
Medicine: Due to its structural similarity to nifedipine, it is investigated for its potential use in cardiovascular treatments.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may act on calcium channels, similar to other dihydropyridines, leading to vasodilation and reduced blood pressure. The molecular pathways involved include the inhibition of calcium influx into cells, which is crucial for its pharmacological effects .
Comparison with Similar Compounds
Similar compounds include other dihydropyridines such as nifedipine, amlodipine, and felodipine. Compared to these, 3,5-DIMETHYL 2,6-DIMETHYL-4-{4-[(2-PHENOXYACETYL)OXY]PHENYL}-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific phenoxyacetyl substitution, which may confer different pharmacokinetic and pharmacodynamic properties . This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H25NO7 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-[4-(2-phenoxyacetyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H25NO7/c1-15-21(24(28)30-3)23(22(16(2)26-15)25(29)31-4)17-10-12-19(13-11-17)33-20(27)14-32-18-8-6-5-7-9-18/h5-13,23,26H,14H2,1-4H3 |
InChI Key |
BOQXEOPAOZTIRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC(=O)COC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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